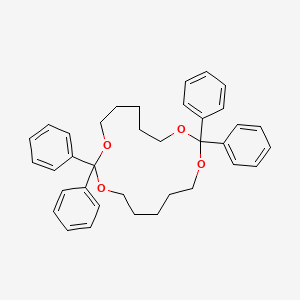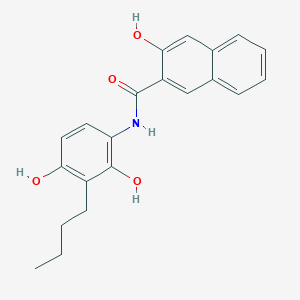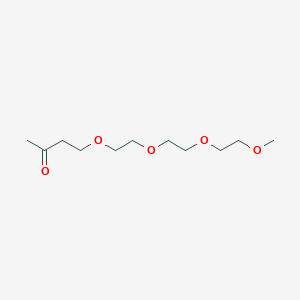![molecular formula C24H29N3O4 B14370041 N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide CAS No. 90806-72-7](/img/structure/B14370041.png)
N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide is a complex organic compound with a molecular formula of C21H27N3O3. This compound is known for its unique chemical structure, which includes a cyclohexyl ring, a nitro group, and a phenylbenzamide moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoic acid with N,N-diethylcyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with phenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of N-[1-(Diethylcarbamoyl)cyclohexyl]-4-amino-N-phenylbenzamide.
Substitution: Formation of substituted derivatives on the phenyl ring.
Hydrolysis: Formation of 4-nitrobenzoic acid and N,N-diethylcyclohexylamine.
Scientific Research Applications
N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.
N,N-Diethylcarbamoyl chloride: Used in the synthesis of various organic compounds.
4-Nitrobenzoic acid: A precursor in the synthesis of N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide.
Uniqueness
This compound is unique due to its combination of a cyclohexyl ring, a nitro group, and a phenylbenzamide moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research applications.
Properties
CAS No. |
90806-72-7 |
|---|---|
Molecular Formula |
C24H29N3O4 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[1-(diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C24H29N3O4/c1-3-25(4-2)23(29)24(17-9-6-10-18-24)26(20-11-7-5-8-12-20)22(28)19-13-15-21(16-14-19)27(30)31/h5,7-8,11-16H,3-4,6,9-10,17-18H2,1-2H3 |
InChI Key |
FXXGFKAZAQHDTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1(CCCCC1)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
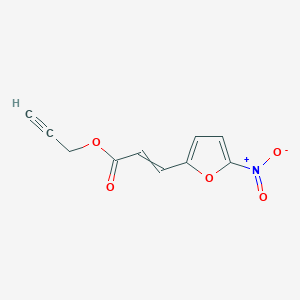

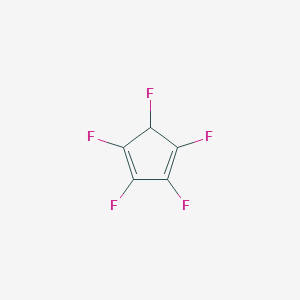

![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)

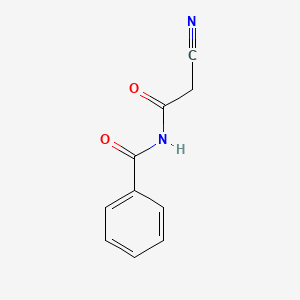
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
